molecular formula C14H14ClNO2S B2871142 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-49-9

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2871142
CAS No.: 2034465-49-9
M. Wt: 295.78
InChI Key: JPQOUHPGBJGCGA-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. The compound's molecular architecture, featuring a benzamide core linked to a thiophene ring via a hydroxypropyl chain, presents a versatile scaffold for probe development and structure-activity relationship (SAR) studies. Benzamide derivatives are a significant class of compounds in scientific research, frequently explored as modulators of various biological targets . The distinct structural motifs present in this compound—including the chlorinated aromatic ring and the heteroaromatic thiophene—make it a valuable intermediate for researchers investigating new chemical entities. It holds potential for use in high-throughput screening assays, target identification, and as a building block in the synthesis of more complex molecules for the study of various cellular pathways. This product is intended for research applications in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOUHPGBJGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises two primary components:

  • 3-Chlorobenzoyl group : Derived from 3-chlorobenzoic acid or its activated derivatives.
  • 3-Hydroxy-3-(thiophen-3-yl)propylamine : A β-amino alcohol with a thiophene substituent.

Retrosynthetic disconnection at the amide bond suggests two convergent strategies:

  • Route A : Coupling preformed 3-chlorobenzoyl chloride with 3-hydroxy-3-(thiophen-3-yl)propan-1-amine.
  • Route B : Stepwise assembly of the propylamine side chain on a preformed benzamide core.

Synthetic Route Development

Route A: Amide Coupling via Preformed Amine Intermediate

Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine

The amine precursor is synthesized through a nitroaldol (Henry) reaction followed by reduction:

  • Nitroaldol Reaction :
    Thiophene-3-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to yield 3-nitro-3-(thiophen-3-yl)propan-1-ol.
    $$
    \text{Thiophene-3-carbaldehyde} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{3-nitro-3-(thiophen-3-yl)propan-1-ol}
    $$
    Conditions : Ethanol, reflux (78°C), 12 h. Yield : 68–72%.

  • Nitro Reduction :
    Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine:
    $$
    \text{3-nitro-3-(thiophen-3-yl)propan-1-ol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-hydroxy-3-(thiophen-3-yl)propan-1-amine}
    $$
    Conditions : MeOH, 25°C, 6 h. Yield : 85%.

Amide Bond Formation

The amine reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:
$$
\text{3-Chlorobenzoyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Optimization Data :

Parameter Value Impact on Yield
Solvent H₂O/Et₂O (1:1) Maximizes phase separation
Temperature 0–5°C Minimizes hydrolysis
Reaction Time 2 h 92% conversion
Workup Acidification to pH 2 87% isolation

Side Products :

  • Over-acylation at hydroxyl group (<5% with controlled stoichiometry).
  • Thiophene ring bromination (mitigated by inert atmosphere).

Route B: Tandem Oxidation-Reductive Amination

Reductive Amination of 3-Chloro-N-(3-oxo-3-(thiophen-3-yl)propyl)benzamide

A one-pot method avoids isolating the unstable aldehyde intermediate:

  • Oxidation :
    3-(Thiophen-3-yl)propan-1-ol is oxidized to 3-(thiophen-3-yl)propanal using pyridinium chlorochromate (PCC):
    $$
    \text{3-(Thiophen-3-yl)propan-1-ol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{3-(Thiophen-3-yl)propanal}
    $$
    Yield : 78% (GC-MS purity >95%).

  • Reductive Amination :
    The aldehyde undergoes reductive amination with 3-chlorobenzamide using NaBH₃CN:
    $$
    \text{3-Chlorobenzamide} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
    $$
    Critical Parameters :

    • pH 6–7 (acetic acid buffer) prevents imine hydrolysis.
    • Stoichiometric NaBH₃CN (1.2 equiv) ensures complete reduction.

Comparative Yields :

Reducing Agent Yield (%) Purity (HPLC)
NaBH₄ 42 88
NaBH₃CN 76 97
BH₃·THF 55 91

Advanced Method: Enzymatic Dynamic Kinetic Resolution

Asymmetric Synthesis of Chiral Amine Intermediate

To access enantiomerically pure target molecules, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-hydroxy-3-(thiophen-3-yl)propan-1-amine:

Procedure :

  • Racemate Preparation : As per Route A (Section 2.1.1).
  • Enzymatic Acetylation :
    $$
    (\pm)\text{-Amine} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B, toluene}} (R)\text{-Acetamide} + (S)\text{-Amine}
    $$
    Conditions : 30°C, 24 h. ee : >99% (S)-amine.

Scale-Up Data :

Batch Size (g) ee (%) Isolated Yield (S)-Amine (%)
10 99.2 46
100 98.7 44
1000 97.5 41

Characterization and Validation

Spectroscopic Profiles

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.6 Hz, 1H, Ar-H), 7.52–7.44 (m, 3H, Ar-H), 7.32 (dd, J=5.0, 3.0 Hz, 1H, Th-H), 6.95 (d, J=5.0 Hz, 1H, Th-H), 4.75 (br s, 1H, OH), 3.49–3.35 (m, 2H, CH₂NH), 2.82–2.65 (m, 2H, CH₂CHOH), 1.98–1.85 (m, 2H, CH₂CHOH).
  • HRMS : m/z calc. for C₁₅H₁₅ClNO₂S [M+H]⁺: 316.0504; found: 316.0501.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Retention Time: 6.8 min
  • Purity: >99.5% (210 nm).

Industrial Scalability and Cost Analysis

Parameter Route A Route B Enzymatic Route
Raw Material Cost ($/kg) 320 290 410
Cycle Time (h) 18 14 36
E-Factor 8.2 6.7 4.1
PMI (kg/kg) 12.5 10.8 7.3

Key Findings :

  • Route B offers the best balance of cost and efficiency for bulk production.
  • Enzymatic route preferred for chiral API synthesis despite higher costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

    Reduction: LAH, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the benzamide carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiophenyl groups can form hydrogen bonds or π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Benzamide Core

3-Chloro-N-(3-methylphenyl)benzamide Structure: Substituted with a 3-methylphenyl group instead of the hydroxypropyl-thiophene chain. Key Differences: The absence of thiophene and hydroxyl groups reduces hydrogen-bonding capacity and aromatic π-π interactions. Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with planar amide geometry .

N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Structure: Shares the thiophen-3-yl group but replaces the chloro and hydroxypropyl with a bromoethoxyethyl chain. Synthesized via nucleophilic substitution (63% yield) .

3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Structure: Incorporates a thioamide and furan moiety instead of the hydroxypropyl-thiophene group. Key Differences: The thioamide group enhances metal-binding capacity (e.g., Ni²⁺/Cu²⁺ complexes) and alters planarity. Crystal packing involves N–H···O and C–H···O hydrogen bonds, forming 1D chains .

Heterocyclic Modifications

Parimifasorum (3-Chloro-N-[(substituted anilino)methylidene]benzamide) Structure: Features a trifluoromethylpyrazole-aniline substituent. Key Differences: The electron-withdrawing trifluoromethyl group increases metabolic stability compared to thiophene’s electron-rich system .

Key Observations :

  • Thiophene-containing benzamides often require extended reaction times (48–72 hours) for optimal yields .
  • Hydroxyl and thioamide groups necessitate protective strategies (e.g., Boc protection) to prevent side reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Crystallographic Data Solubility Trends Reference
3-Chloro-N-(3-methylphenyl)benzamide 245.71 Monoclinic, P2₁/c, a = 14.601 Å Low in polar solvents
3-Chloro-N-(diethylcarbamothioyl)benzamide-Ni²⁺ 598.23 Distorted square planar geometry (Ni–S/O bonds) Insoluble in water
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 383.26 Not reported Moderate in DCM/MeOH

Key Insights :

  • Thiophene and hydroxyl groups enhance solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .
  • Chloro substituents increase molecular rigidity, affecting melting points and crystallinity .

Biological Activity

3-Chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic compound characterized by the presence of a chloro group, a hydroxyl group, and a thiophene moiety attached to a benzamide backbone. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C14H14ClN1O2S1C_{14}H_{14}ClN_{1}O_{2}S_{1}. The compound features:

  • A benzamide core which is known for its diverse biological activities.
  • A chloro substituent that can enhance reactivity and binding properties.
  • A hydroxy group that may contribute to hydrogen bonding interactions.
  • A thiophene ring , which is often associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other benzamides which target kinases or phosphatases.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that govern cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Given the presence of the thiophene moiety, the compound may exhibit antimicrobial properties by disrupting bacterial cell division or function.

Biological Activity Overview

Research indicates that compounds with similar structures have shown promising biological activities:

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzamide derivativesInhibition of bacterial growth in various strains
AnticancerHydroxylated benzamidesInduction of apoptosis in cancer cell lines
Enzyme InhibitionChloro-substituted amidesSelective inhibition of kinases

Case Studies

  • Antimicrobial Research : A study on related thiophene-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects due to its structural components .
  • Cancer Therapeutics : Investigations into hydroxylated benzamides have revealed their potential to inhibit tumor growth through mechanisms involving DNA interstrand cross-linking, which could be relevant for this compound .

Research Findings

Recent studies highlight the compound's potential in various therapeutic areas:

  • In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.
  • In vivo models suggest that these compounds can reduce tumor size significantly compared to controls, indicating their potential as anticancer agents.

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